

A Comparative Guide to Dietary Intake Questionnaires for Assessing Magnesium Status

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Compound of Interest

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The accurate assessment of dietary **magnesium** intake is crucial for understanding its role in health and disease, and for the development of targeted nutritional interventions. Dietary intake questionnaires, particularly Food Frequency Questionnaires (FFQs), are widely used tools in epidemiological and clinical research due to their convenience and cost-effectiveness. However, the validity of these questionnaires can vary depending on their design and the population in which they are used. This guide provides a comparative overview of several validated dietary intake questionnaires for assessing **magnesium** status, summarizing their performance based on published experimental data.

Comparison of Validation Studies for Magnesium Intake Questionnaires

The following table summarizes the key characteristics and performance metrics of various dietary intake questionnaires validated for the assessment of **magnesium** intake.

Questionnaire	Number of Items	Reference Method	Study Population	Sample Size (n)	Key Performance Metrics for Magnesium
MgFFQ (Sukumar et al., 2019)[1][2][3][4]	33	14-day Food Diary	Adults (18-75 years) in the US	135	Correlation Coefficient (r): 0.798 (overall), 0.855 (men), 0.759 (women)[1][2][3]
Mg-FFQ (Głabska et al., 2020)[5]	39	3-day Dietary Record	Young women (20-30 years) in Poland	75	Bland-Altman Index: 6.7% (validity), 8.0% (reproducibility)[5] Correct Classification (tertiles): 73.3%[5]
FFQ (Cao et al., 2011)[6]	Not Specified	Weighed Dietary Records + 24-h Dietary Recalls	Adults in Minhang and Jinshan Districts, China	200	Correlation Coefficient: Significantly positive (0.204-0.419 for various minerals including Mg) [6]
FFQ (Farah et al., 2024) [7]	Not Specified	Four 24-h Dietary Recalls	Lebanese athletes	Not Specified	Spearman's Correlation Coefficient: 0.469[7]

Modified Block98 FFQ (Cena et al., 2016)[8]	Not Specified	Two 24-h Dietary Recalls	Pregnant multi-ethnic women in the US	42	Deattenuated Correlation Coefficient (r): ≥ 0.40 (significant and adequate)[8] Quartile Classification (same or adjacent): $\geq 70\%$ for total intake (diet + supplements) [8]
Short FFQ (Murakami et al., 2006)[9]	Not Specified	3-day Weighed Diet Records	Middle-aged Japanese adults	202	De-attenuated, log-transformed and energy-adjusted Pearson's Correlation Coefficients: 0.12 - 0.86 (males), 0.10 - 0.66 (females) for various nutrients including Mg[9]
Modified and Validated FFQ	64 (zinc-focused, includes magnesium)	Two 24-h Dietary Recalls	Young and older Saudi adults	Not Specified	Correlation Coefficient (r): 0.68[10]

(Alsufiani et al., 2015)[10]

Experimental Protocols

MgFFQ (Sukumar et al., 2019)[1][2][3][4]

- Study Design: Cross-sectional validation study.[1][3]
- Participants: 135 adults aged 18 to 75 years.[1][3]
- Dietary Assessment:
 - Test Method: A 33-item semi-quantitative food frequency questionnaire specifically designed to assess **magnesium** intake (MgFFQ).[1][3] The questionnaire was administered by trained research personnel.[4] Participants reported the frequency and quantity of consumption of listed foods and beverages.[4]
 - Reference Method: A 14-day food diary.[1][3]
- Data Analysis: Pearson's or Spearman's rank correlation coefficients were used to determine the relationship between the MgFFQ and the 14-day food diary.[1][3] Coefficients of variance were also calculated.[1][3]

Mg-FFQ (Głabska et al., 2020)[5]

- Study Design: Validation study assessing both validity and reproducibility.[5]
- Participants: 75 women aged 20-30.[5]
- Dietary Assessment:
 - Test Method: A 39-item semi-quantitative brief food frequency questionnaire for **magnesium** (Mg-FFQ).[5]
 - Reference Method (Validity): 3-day dietary record.[5]
 - Reproducibility: The Mg-FFQ was administered twice over a 6-week period.[5]

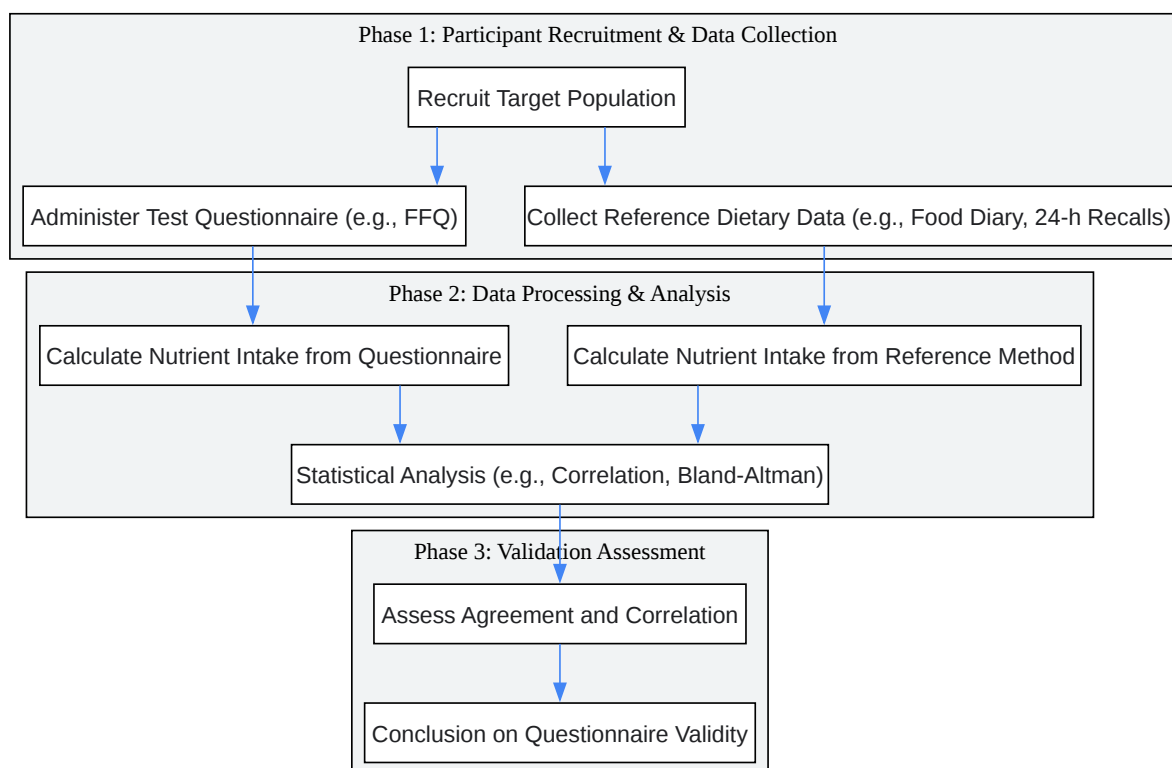
- Data Analysis: Bland-Altman index and kappa statistic were used to assess validity and reproducibility.[5] Cross-classification into tertiles was also performed.[5]

FFQ (Cao et al., 2011)[6]

- Study Design: Relative validity assessment.[6]
- Participants: 200 individuals from Minhang and Jinshan Districts in China, selected via random sampling.[6]
- Dietary Assessment:
 - Test Method: A food frequency questionnaire.[6]
 - Reference Method: Weighed dietary records combined with 24-hour dietary recalls.[6]
- Data Analysis: T-test, Wilcoxon rank test, and correlation analysis were used to examine relative validity.[6]

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for validating a dietary intake questionnaire against a reference method.



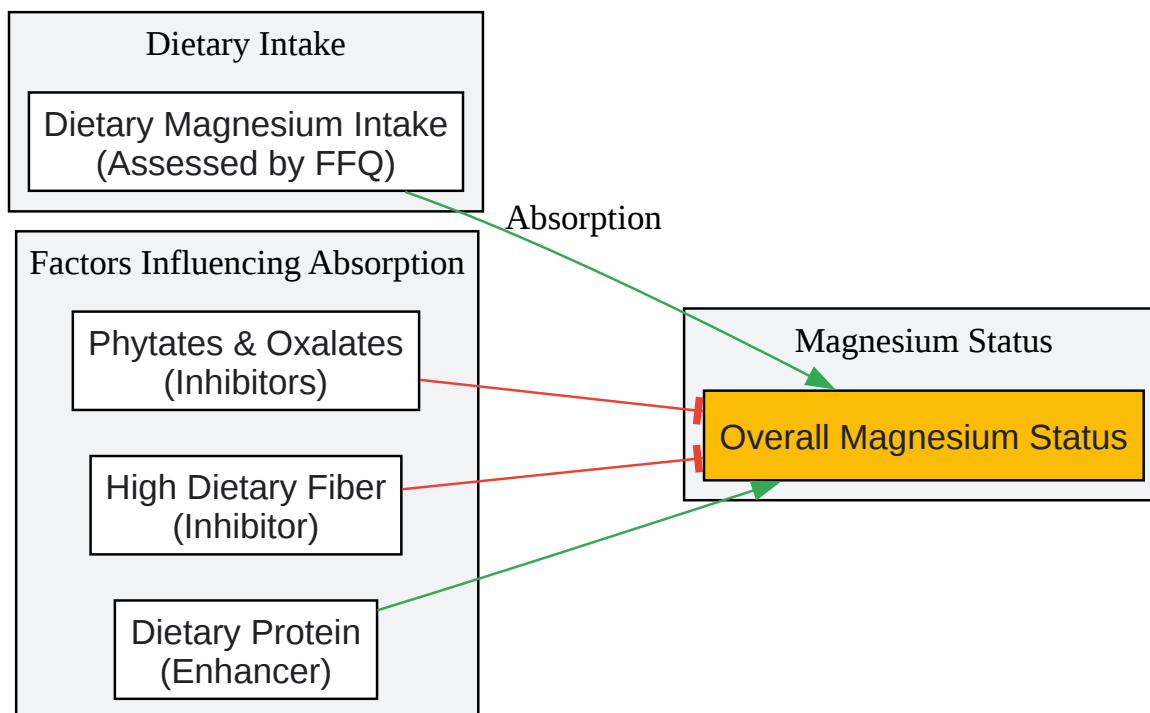
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Validation Workflow Diagram

Assessing Magnesium Status: Beyond Dietary Intake

While dietary questionnaires are invaluable for estimating **magnesium** intake, it is important to recognize that they do not directly measure an individual's **magnesium** status. Several

physiological factors can influence the absorption and utilization of dietary **magnesium**.



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Factors Influencing **Magnesium** Status

Conclusion

The validation studies presented in this guide demonstrate that various food frequency questionnaires can be valid tools for assessing dietary **magnesium** intake in different populations. The choice of questionnaire should be guided by the specific research question, the characteristics of the study population, and the required level of accuracy. For researchers and drug development professionals, understanding the strengths and limitations of each dietary assessment method is paramount for designing robust studies and accurately interpreting their findings. The provided data and protocols offer a foundation for selecting the most appropriate tool for assessing **magnesium** intake in future research endeavors.

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